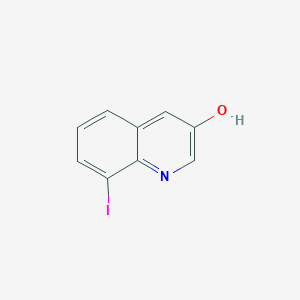
8-Iodoquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodoquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 8th position and a hydroxyl group at the 3rd position on the quinoline ring.
Preparation Methods
The synthesis of 8-Iodoquinolin-3-ol can be achieved through various synthetic routes. One common method involves the iodination of 8-hydroxyquinoline. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process .
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvent-free reaction conditions, to minimize environmental impact .
Chemical Reactions Analysis
8-Iodoquinolin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form quinone derivatives.
Reduction: The iodine atom at the 8th position can be reduced to form 8-hydroxyquinoline.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinone derivatives, while nucleophilic substitution can produce a wide range of substituted quinoline derivatives .
Scientific Research Applications
8-Iodoquinolin-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: this compound and its derivatives have been investigated for their potential anticancer properties.
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Iodoquinolin-3-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in target organisms. For example, its antimicrobial activity may be due to the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . In cancer cells, this compound may induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species .
Comparison with Similar Compounds
8-Iodoquinolin-3-ol can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Lacks the iodine atom at the 8th position, making it less reactive in certain chemical reactions.
5-Chloro-7-iodoquinolin-8-ol: Contains both chlorine and iodine atoms, which can enhance its biological activity but may also increase its toxicity.
8-Nitroquinoline: Contains a nitro group instead of a hydroxyl group, which significantly alters its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H6INO |
|---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
8-iodoquinolin-3-ol |
InChI |
InChI=1S/C9H6INO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H |
InChI Key |
XDIBITBIKRZCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Aminomethyl)benzo[d]thiazol-2-amine](/img/structure/B13021706.png)
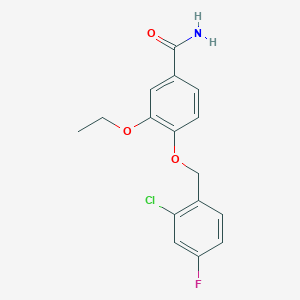
![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13021714.png)
![2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13021717.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13021720.png)
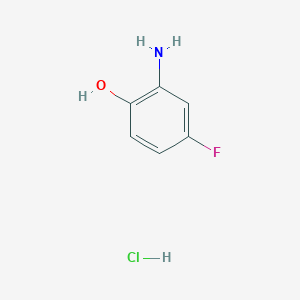
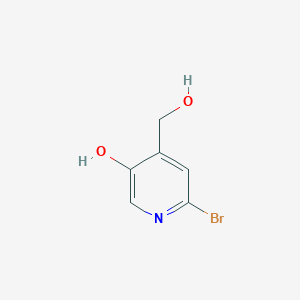
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B13021733.png)
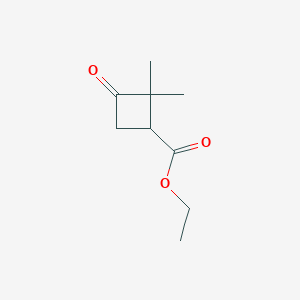
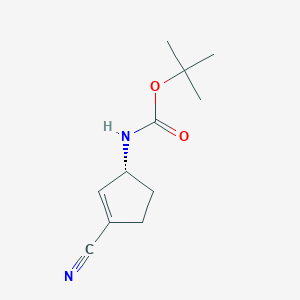
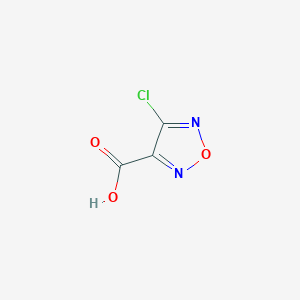
![7'-Chloro-3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one](/img/structure/B13021755.png)

![6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13021767.png)
